N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 5-methyl group and linked to a 2H-tetrazole-5-carboxamide moiety bearing a 4-(trifluoromethyl)phenyl group. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N7OS/c1-6-17-19-11(24-6)16-10(23)9-18-21-22(20-9)8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLJRSJXDLGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, a compound belonging to the thiadiazole and tetrazole classes, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological mechanisms, and activity against various cancer cell lines, supported by data tables and case studies.
The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole and tetrazole moieties. The general synthetic route includes:
- Formation of Thiadiazole Ring : The reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide under acidic conditions.
- Methylation : Introduction of the methyl group at the 5-position of the thiadiazole ring.
- Amidation : Formation of the carboxamide through coupling reactions.
The molecular formula is , with a molecular weight of approximately 399.4 g/mol .
Anticancer Properties
Recent studies have demonstrated significant anticancer activity for compounds in the thiadiazole family, including this compound. The compound has been evaluated against various cancer cell lines using standard assays such as MTT to determine its cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung) | 15.0 | Alam et al., 2011 |
| MCF7 (Breast) | 9.0 | Hosseinzadeh et al., 2013 |
| HCT15 (Colon) | 12.5 | Yang et al., 2012 |
| SK-MEL-2 (Skin) | 4.27 | Alam et al., 2011 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. It is believed to inhibit key enzymes or receptors that facilitate tumor growth.
Proposed Mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole ring may allow for interaction with enzymes critical for cancer metabolism.
- Cell Cycle Disruption : Studies indicate that compounds like this can induce cell cycle arrest at the G1 phase, preventing progression into S phase .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiadiazole and tetrazole functionalities have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Study on Anticancer Efficacy
A notable study evaluated a series of thiadiazole derivatives, including this compound against multiple human cancer cell lines:
- Methodology : The MTT assay was employed to assess cytotoxicity.
- Findings : The compound exhibited significant activity against breast (MCF7), lung (A549), and colon (HCT15) cancer cells with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | 10.0 | Anticancer |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide | 8.0 | Anticancer |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-bromobenzamide | 12.0 | Anticancer |
The trifluoromethyl group in our compound enhances lipophilicity and metabolic stability compared to its halogenated analogs .
Comparison with Similar Compounds
Key Insights from Structural Comparisons
Role of the Trifluoromethyl Group: Analogs with the 4-(trifluoromethyl)phenyl group (e.g., compound in ) exhibit enhanced anticancer potency compared to non-CF₃ derivatives, likely due to improved membrane permeability and target affinity . In contrast, sulfamethizole (lacking CF₃) shows antibacterial activity, highlighting how substituents dictate therapeutic applications .
Impact of the Tetrazole vs.
Thiol/Thioether Modifications :
- Methylthio-substituted analogs (e.g., 4a ) demonstrate antifungal activity, while benzylthio derivatives (e.g., ) show anticancer effects. This suggests that sulfur-containing groups influence target specificity.
Heterocycle Core Variations :
- Thiazole-based compounds (e.g., ) exhibit potent anticancer activity (IC₅₀ ~1.6 µg/mL), but thiadiazole-tetrazole hybrids (target compound) may combine the stability of thiadiazoles with the pharmacophoric features of tetrazoles .
Q & A
Basic: What are the critical steps in synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?
Answer:
The synthesis typically involves:
- Tetrazole ring formation using sodium azide (NaN₃) under reflux conditions in solvents like DMF or ethanol .
- Amide coupling between the tetrazole-carboxylic acid derivative and 5-methyl-1,3,4-thiadiazol-2-amine, facilitated by coupling agents like EDC/HOBt in acetonitrile .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Key Parameters : Reaction time (6-12 hours), temperature (60-80°C), and stoichiometric control of NaN₃ to avoid side products .
Advanced: How can reaction conditions be optimized to improve synthetic yield while minimizing impurities?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, DMF enhances coupling efficiency compared to THF due to higher dielectric constant .
- In-line monitoring : Use HPLC or FTIR to track intermediate formation (e.g., tetrazole intermediates at 1650 cm⁻¹ in IR) .
- Byproduct mitigation : Addition of molecular sieves reduces hydrolyzed byproducts from trifluoromethyl group degradation .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5-8.2 ppm for trifluoromethylphenyl) and thiadiazole/tetrazole carbons (δ 150-160 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole N-H bend (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 393.0825 for C₁₃H₁₀F₃N₇OS) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Answer:
- Purity validation : Ensure compounds are ≥98% pure (HPLC) to exclude confounding effects from trace impurities .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) across studies .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methoxy) to isolate pharmacophore contributions .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified thiadiazole (e.g., 5-ethyl vs. 5-methyl) or phenyl groups (e.g., 4-fluoro vs. 4-trifluoromethyl) .
- In silico docking : Use AutoDock or Schrödinger to predict binding affinity to targets like EGFR (PDB ID: 1M17) .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
Basic: How can solubility challenges posed by the trifluoromethyl group be addressed?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
- Prodrug strategy : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to enhance aqueous solubility .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., COX-2) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cancer cells .
Basic: How to validate purity and stability under storage conditions?
Answer:
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to detect degradation products .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via NMR for hydrolytic cleavage of the tetrazole ring .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4 oxidation of thiadiazole) .
- GLIDE (Schrödinger) : Assess hepatotoxicity risks via docking to liver transporters (e.g., OATP1B1) .
Advanced: How to design a scalable synthetic route for preclinical studies?
Answer:
- Flow chemistry : Optimize exothermic steps (e.g., azide cyclization) in continuous reactors for safer scale-up .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process Analytical Technology (PAT) : Implement real-time IR monitoring for critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
